2-Amino-3-methyl-1,3-thiazol-3-ium iodide
Description
Contextual Significance of Thiazolium Salts in Contemporary Chemical Research
Thiazolium salts represent a class of heterocyclic organic compounds that have garnered considerable attention in modern chemical research. Their significance stems from the unique reactivity of the thiazolium ring, which has made them indispensable in various chemical applications. A primary area of their utility is in organocatalysis, where N-heterocyclic carbenes (NHCs) derived from thiazolium salts are effective catalysts for reactions such as the benzoin (B196080) condensation and the Stetter reaction. researchgate.net These reactions are fundamental in synthetic organic chemistry for forming carbon-carbon bonds.
Beyond catalysis, the thiazole (B1198619) ring is a key structural motif in numerous biologically active molecules and pharmaceutical agents. nih.gov Derivatives of thiazolium salts have been investigated for a wide range of pharmacological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. nih.gov This broad spectrum of biological efficacy has established the thiazole nucleus as a privileged scaffold in medicinal chemistry for the design of novel therapeutic agents. nih.gov Furthermore, the development of thiazolium-based ionic liquids (ILs) is an expanding field, with research exploring their potential as novel chemotherapeutic agents and as versatile solvents and catalysts for environmentally benign chemical processes. researchgate.netnih.gov The ability to fine-tune the physicochemical and biological properties of these ILs by modifying the cation and anion components further enhances their importance. nih.gov
Unique Structural Features and Electronic Configuration of 2-Amino-3-methyl-1,3-thiazol-3-ium Iodide
This compound is a specific thiazolium salt distinguished by its molecular architecture. The core of the molecule is the thiazolium cation, a five-membered aromatic ring containing both a sulfur and a nitrogen atom. This particular compound is characterized by an amino group (-NH2) attached at the C2 position and a methyl group (-CH3) bonded to the nitrogen atom at the N3 position. The positive charge of the heterocyclic ring is balanced by an iodide anion (I-).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 652152-19-7 |
| Molecular Formula | C4H7IN2S |
| Molecular Weight | 242.08 g/mol |
| IUPAC Name | 3-methyl-1,3-thiazol-3-ium-2-amine;iodide |
| Canonical SMILES | C[N+]1=C(SC=C1)N.[I-] |
| InChI Key | DJQQQCZPDHWBOX-UHFFFAOYSA-N |
Historical Development and Emerging Research Trajectories of Related Amino-Thiazolium Cations
The study of thiazole derivatives has a rich history, initially driven by the discovery of thiamine (B1217682) (Vitamin B1), which contains a thiazolium ring crucial for its biochemical function. This discovery spurred interest in the synthesis and reactivity of related thiazolium salts. Research into amino-thiazolium cations, specifically, has evolved from foundational synthetic explorations to more targeted applications.
Historically, research focused on the synthesis of the 2-aminothiazole (B372263) core, a precursor to many biologically active compounds used in medicine and agriculture. mdpi.com The subsequent quaternization of the ring nitrogen, leading to amino-thiazolium cations, opened new avenues for chemical manipulation. Early studies often centered on understanding the reaction mechanisms, such as N-alkylation, and the stability of these cationic species. mdpi.comresearchgate.net
Emerging research trajectories are now focused on leveraging the unique properties of amino-thiazolium cations for advanced applications. One significant trend is the synthesis of novel linear and condensed heterocyclic systems through intramolecular cyclization reactions of functionalized amino-benzothiazolium salts. mdpi.comresearchgate.net These complex structures are of interest due to their potential pharmacological properties. mdpi.com Another prominent research direction involves the design and fabrication of functional materials and molecular hybrids. This includes the development of fluorescent sensors and new materials for advanced technologies by incorporating the amino-thiazolium scaffold into larger, conjugated systems. mdpi.com The synthesis of novel thiazolium ionic liquids for chemotherapeutic applications also remains an active area of investigation, aiming to create compounds with enhanced bioavailability and targeted activity. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
652152-19-7 |
|---|---|
Molecular Formula |
C4H7IN2S |
Molecular Weight |
242.08 g/mol |
IUPAC Name |
3-methyl-1,3-thiazol-3-ium-2-amine;iodide |
InChI |
InChI=1S/C4H6N2S.HI/c1-6-2-3-7-4(6)5;/h2-3,5H,1H3;1H |
InChI Key |
DJQQQCZPDHWBOX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SC=C1)N.[I-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Methyl 1,3 Thiazol 3 Ium Iodide and Its Derivatives
Direct Alkylation Strategies for Thiazole (B1198619) Rings
A primary and straightforward method for the synthesis of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide is the direct alkylation of a 2-aminothiazole (B372263) precursor. This approach relies on the nucleophilic character of the nitrogen atoms within the 2-aminothiazole moiety.
N-Alkylation with Halogenated Reagents
The quaternization of the thiazole ring nitrogen can be readily achieved through the use of halogenated reagents, with methyl iodide being a common methylating agent. The reaction involves the nucleophilic attack of one of the nitrogen atoms of 2-aminothiazole on the electrophilic methyl group of methyl iodide. This process is a classic example of an SN2 reaction.
Studies on the alkylation of similar heterocyclic systems, such as 2-amino-1,3-benzothiazole, have demonstrated that the reaction with α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen atom. mdpi.com This preference for endocyclic alkylation is also anticipated in the methylation of 2-aminothiazole. The reaction is typically carried out in a suitable solvent, and the resulting this compound often precipitates from the reaction mixture, facilitating its isolation.
Regioselective Synthesis of the this compound Core
A critical aspect of the direct alkylation of 2-aminothiazole is the regioselectivity of the methylation. 2-Aminothiazole possesses two potentially nucleophilic nitrogen atoms: the endocyclic nitrogen at position 3 and the exocyclic amino group at position 2. The formation of this compound requires the selective methylation of the endocyclic nitrogen.
Computational and experimental studies on related systems have shown that the endocyclic nitrogen is generally more nucleophilic and sterically accessible for alkylation compared to the exocyclic amino group. nih.gov The lone pair of electrons on the endocyclic nitrogen is typically more available for reaction, whereas the exocyclic amino group's lone pair is partially delocalized into the aromatic thiazole ring. This electronic difference favors the formation of the N3-alkylated product. The choice of solvent and reaction conditions can further influence this regioselectivity.
Cyclization Approaches to 1,3-Thiazol-3-ium Scaffolds
An alternative to direct alkylation is the construction of the 1,3-thiazol-3-ium scaffold through cyclization reactions. These methods build the heterocyclic ring from acyclic starting materials, offering a powerful way to introduce desired substitution patterns from the outset.
Condensation Reactions for Thiazole Ring Formation
The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry and provides a versatile route to 2-aminothiazole derivatives. acs.orgorganic-chemistry.org This method involves the condensation of an α-haloketone with a thiourea (B124793) derivative. To directly synthesize the 2-Amino-3-methyl-1,3-thiazol-3-ium core, N-methylthiourea can be employed as the thiourea component.
The reaction mechanism proceeds through the initial nucleophilic attack of the sulfur atom of N-methylthiourea on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This approach directly installs the methyl group at the desired N3 position of the thiazole ring. The choice of the α-haloketone allows for the introduction of various substituents at positions 4 and 5 of the thiazole ring.
| Reactant 1 | Reactant 2 | Product Core | Reaction Type |
|---|---|---|---|
| α-Haloketone | N-Methylthiourea | 2-Amino-3-methyl-1,3-thiazolium | Hantzsch Thiazole Synthesis |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
In a typical microwave-assisted protocol, the α-haloketone and N-methylthiourea are mixed in a suitable solvent (or in some cases, under solvent-free conditions) and subjected to microwave heating for a short period. jusst.org The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. This approach offers a green and efficient alternative for the synthesis of the 2-Amino-3-methyl-1,3-thiazol-3-ium scaffold.
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, it can be further modified to produce a variety of derivatives. The presence of the exocyclic amino group and the activated thiazolium ring provides opportunities for various functionalization reactions.
Chemical Modifications at the Amino Group
The exocyclic amino group of this compound serves as a key handle for chemical derivatization. Common modifications include N-acylation and N-sulfonylation, which introduce amide and sulfonamide functionalities, respectively. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.
N-acylation is typically achieved by reacting the 2-aminothiazolium salt with an appropriate acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the generated acid. mdpi.comnih.gov This reaction leads to the formation of N-acyl-2-amino-3-methyl-1,3-thiazol-3-ium iodide derivatives. The choice of the acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.
Similarly, N-sulfonylation is accomplished by treating the aminothiazolium salt with a sulfonyl chloride in the presence of a base. nih.gov This reaction yields N-sulfonyl-2-amino-3-methyl-1,3-thiazol-3-ium iodide derivatives. The sulfonamide linkage is known to be a key pharmacophore in many therapeutic agents, making this a valuable modification strategy.
| Modification Type | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| N-Acylation | Acyl Chloride (e.g., Benzoyl chloride) | N-Acyl-2-amino-3-methyl-1,3-thiazol-3-ium iodide | Base (e.g., Triethylamine), Solvent (e.g., DMF) |
| N-Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | N-Sulfonyl-2-amino-3-methyl-1,3-thiazol-3-ium iodide | Base (e.g., Sodium acetate), Solvent (e.g., Water), 80-85°C |
Structural Diversification via Ring Substitutions
The properties of this compound can be further tuned by introducing substituents at the C4 and C5 positions of the thiazole ring. The most prevalent method for achieving this is the Hantzsch thiazole synthesis, which allows for the construction of the substituted 2-aminothiazole precursor. researchgate.netrsc.orgnih.gov This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.
By selecting α-haloketones with different R4 and R5 substituents, a diverse library of 4,5-disubstituted 2-aminothiazoles can be prepared. Subsequent N-methylation of these precursors with methyl iodide then yields the corresponding 2-amino-3,4,5-trisubstituted-1,3-thiazol-3-ium iodides. This approach offers a high degree of control over the substitution pattern of the thiazole ring.
The reaction conditions for the Hantzsch synthesis can be optimized to improve yields and accommodate a variety of functional groups on the starting materials. nih.gov The use of microwave irradiation has been shown to accelerate the reaction and, in some cases, lead to higher yields compared to conventional heating. rsc.org
| α-Haloketone (R4, R5) | Thiourea Derivative | Product (after N-methylation) | Synthesis Method |
|---|---|---|---|
| α-Bromoacetophenone (R4=Phenyl, R5=H) | Thiourea | 2-Amino-3-methyl-4-phenyl-1,3-thiazol-3-ium iodide | Hantzsch Synthesis |
| 3-Bromo-2-butanone (R4=Methyl, R5=Methyl) | Thiourea | 2-Amino-3,4,5-trimethyl-1,3-thiazol-3-ium iodide | Hantzsch Synthesis |
| Ethyl 2-chloroacetoacetate (R4=Methyl, R5=COOEt) | Thiourea | 2-Amino-5-(ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide | Hantzsch Synthesis |
Counter-Ion Exchange Synthesis for Modified Thiazolium Salts
The iodide anion in this compound can be replaced with other anions through a process known as anion metathesis or ion exchange. nih.gov This modification can significantly impact the solubility, stability, and biological activity of the thiazolium salt. The choice of the new counter-ion can be tailored to achieve desired physicochemical properties.
A common method for counter-ion exchange involves dissolving the thiazolium iodide salt in a suitable solvent, typically water or a polar organic solvent, and then adding a salt of the desired anion. nih.gov If the resulting thiazolium salt with the new anion is insoluble in the reaction medium, it will precipitate out and can be isolated by filtration. Alternatively, if the starting iodide salt of the counter-ion cation is insoluble, the new thiazolium salt will remain in solution.
Commonly used salts for anion exchange include sodium or potassium salts of tetrafluoroborate (B81430) (BF4-), hexafluorophosphate (B91526) (PF6-), bis(trifluoromethanesulfonyl)imide (Tf2N-), and various carboxylates. nih.govusask.ca The selection of the appropriate salt and solvent system is crucial for achieving a high yield of the desired product. Ion exchange chromatography can also be employed for the purification and isolation of thiazolium salts with different counter-ions. sartorius.comsigmaaldrich.com
| Starting Salt | Reagent | New Counter-Ion | Resulting Salt | Method |
|---|---|---|---|---|
| This compound | Sodium tetrafluoroborate (NaBF4) | Tetrafluoroborate (BF4-) | 2-Amino-3-methyl-1,3-thiazol-3-ium tetrafluoroborate | Anion Metathesis |
| This compound | Silver hexafluorophosphate (AgPF6) | Hexafluorophosphate (PF6-) | 2-Amino-3-methyl-1,3-thiazol-3-ium hexafluorophosphate | Anion Metathesis |
| This compound | Lithium bis(trifluoromethanesulfonyl)imide (LiTf2N) | Bis(trifluoromethanesulfonyl)imide (Tf2N-) | 2-Amino-3-methyl-1,3-thiazol-3-ium bis(trifluoromethanesulfonyl)imide | Anion Metathesis |
Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Methyl 1,3 Thiazol 3 Ium Iodide
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing. While a specific crystal structure for 2-Amino-3-methyl-1,3-thiazol-3-ium iodide has not been reported, analysis of closely related structures, such as 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate, provides significant insight into the expected molecular geometry and interactions.
The core of this compound is the planar five-membered thiazolium ring. The positive charge is delocalized across this ring system, which influences the bond lengths compared to a neutral 2-aminothiazole (B372263) molecule. The endocyclic C=N bond is expected to have significant double-bond character, while the adjacent C-N bond will exhibit more single-bond character. The exocyclic C-NH2 bond length would be consistent with a C-N single bond with some degree of shortening due to resonance with the ring.
The thiazolium ring itself is anticipated to be essentially planar, a characteristic feature of aromatic heterocyclic systems. The methyl group attached to the N3 nitrogen and the amino group at the C2 position will lie close to this plane. The conformation is largely fixed by the rigidity of the ring structure.
Table 1: Representative Intramolecular Bond Distances and Angles for a Related 4-Methyl-1,3-thiazol-3-ium Cation Data from 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate.
| Bond/Angle | Value |
|---|---|
| C1—N2 (Å) | 1.3309 (16) |
| C2—N2 (Å) | 1.3885 (14) |
| S-C (ring) (Å) | ~1.72-1.74 |
| C-C (ring) (Å) | ~1.37 |
| C1-N2-C2 (°) | 109.5 (1) |
| N-C-S (°) | ~115 |
| C-S-C (°) | ~89-90 |
In the solid state, the iodide anion would play a crucial role in the crystal packing through the formation of intermolecular interactions. The primary interactions expected are hydrogen bonds involving the amino group as a donor and the iodide anion as an acceptor (N-H···I). These interactions are typically strong and highly directional, governing the supramolecular assembly of the ions in the crystal lattice.
A more nuanced interaction, chalcogen bonding, could also be present. This is a noncovalent interaction where a chalcogen atom (in this case, the sulfur of the thiazolium ring) acts as an electrophilic center (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as the iodide anion. A potential S···I chalcogen bond would be characterized by a distance shorter than the sum of the van der Waals radii of sulfur and iodine (~4.0 Å) and a C-S···I angle approaching 180°. Such interactions are increasingly recognized as important forces in crystal engineering.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of compounds in solution. The positive charge on the thiazolium ring significantly influences the chemical shifts of the associated protons and carbons.
¹H NMR: The protons on the thiazolium ring are expected to be significantly deshielded due to the ring's positive charge and aromatic character, appearing at a downfield chemical shift. The N-methyl protons would appear as a sharp singlet, also in a downfield region compared to a neutral N-methyl amine, due to the adjacent positive charge. The protons of the C2-amino group would likely appear as a broad singlet, and their chemical shift could be solvent-dependent.
¹³C NMR: The carbon atoms within the thiazolium ring would also be shifted downfield. The C2 carbon, bonded to two nitrogen atoms, is expected to be the most deshielded carbon in the ring, appearing around 168-170 ppm. The carbons of the N-methyl and C-methyl groups would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | - | ~169 |
| C4 | - | ~145 |
| C5 | ~7.4-7.6 | ~115 |
| N-CH₃ | ~3.6-3.8 | ~35 |
| C-CH₃ | ~2.3-2.5 | ~15 |
| NH₂ | ~8.0-9.0 (broad) | - |
Two-dimensional (2D) NMR techniques would be invaluable for unambiguous assignment of the proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm scalar coupling between protons. For this molecule, it would show a correlation between the C4-methyl protons and the C5-H proton, confirming their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. A key correlation would be observed between the N-methyl protons and the C2 and C4 ring carbons, providing unequivocal evidence for the site of N-methylation at the N3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. It could be used to confirm the conformation by showing correlations between the N-methyl protons and nearby protons on the ring or substituents.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their bonding environment. The spectra are sensitive to molecular structure, symmetry, and intermolecular interactions.
The vibrational spectrum of this compound would be characterized by modes originating from the amino group, the methyl groups, and the thiazolium ring. Based on studies of related compounds like 2-aminothiazole and its derivatives, key vibrational bands can be predicted.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3450 | Two distinct bands from the -NH₂ group. Broadening may occur due to hydrogen bonding. |
| C-H Aromatic/Aliphatic Stretch | 2900 - 3100 | Stretching modes of the ring C-H and methyl C-H bonds. |
| N-H Scissoring/Bending | 1620 - 1660 | In-plane bending of the -NH₂ group. |
| C=N / C=C Ring Stretch | 1500 - 1620 | Multiple bands corresponding to the stretching vibrations of the thiazolium ring framework. |
| CH₃ Bending | 1370 - 1470 | Asymmetric and symmetric bending modes of the methyl groups. |
| C-N Stretch | 1250 - 1350 | Stretching of the exocyclic C-NH₂ and ring C-N bonds. |
| C-S Stretch | 650 - 750 | Characteristic stretching vibrations of the C-S bonds within the thiazole (B1198619) ring. |
The formation of strong N-H···I hydrogen bonds in the solid state would likely cause a red-shift (shift to lower frequency) and broadening of the N-H stretching bands in the FTIR spectrum compared to the free ion.
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is an essential analytical technique for determining the mass-to-charge ratio (m/z) of ions. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. In the ESI process, the salt dissociates, and the cation, 2-Amino-3-methyl-1,3-thiazol-3-ium ([C₄H₈N₂S]⁺), is detected.
The primary objective is to observe the molecular ion peak corresponding to the cationic component of the salt. The theoretical monoisotopic mass of this cation is calculated to be approximately 116.041 Da. The mass spectrum is expected to show a prominent peak at this m/z value, confirming the molecular weight and elemental composition of the cation.
Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions. nih.gov The analysis of these fragmentation patterns provides definitive evidence for the connectivity of atoms within the molecule. While specific fragmentation pathways for this exact compound are not detailed in the available literature, general fragmentation of thiazole rings and the loss of small neutral molecules are common processes observed in related structures. researchgate.net
| Parameter | Information |
|---|---|
| Ionic Formula | [C₄H₈N₂S]⁺ |
| Ionization Technique | Electrospray Ionization (ESI) |
| Expected m/z | ~116.041 |
| Assignment | Molecular Ion [M]⁺ |
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible and fluorescence spectroscopy are powerful methods used to investigate the electronic properties of molecules. These techniques provide information on electronic transitions, conjugation, and the potential for a compound to emit light after absorption.
UV-Visible Spectroscopy The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the thiazolium ring. The aromatic nature of the thiazolium cation leads to π → π* transitions, which typically occur in the ultraviolet region. wikipedia.org Studies on analogous benzothiazolium iodide salts show absorption maxima (λmax) in the range of 192–222 nm. mdpi.com Similar absorptions are anticipated for the subject compound due to the core thiazolium structure.
Fluorescence Spectroscopy Thiazole and thiazolium-based compounds are frequently observed to be fluorescent. researchgate.netnih.gov This fluorescence arises when the molecule, after being promoted to an excited electronic state by absorbing UV or visible light, returns to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
| Property | Expected Observation | Associated Moiety/Phenomenon |
|---|---|---|
| UV Absorption (λmax) | ~190-225 nm | π → π* transitions in the thiazolium ring mdpi.com |
| Potential Additional Absorptions | ~290 nm and ~360 nm | Triiodide (I₃⁻) anion absorption mdpi.comresearchgate.net |
| Fluorescence | Expected to be fluorescent | Emission from the excited state of the thiazolium cation researchgate.netnih.gov |
| Photophysical Characteristics | Properties likely influenced by solvent polarity | Solvatochromism researchgate.net |
Computational and Theoretical Chemistry Studies on 2 Amino 3 Methyl 1,3 Thiazol 3 Ium Iodide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT provides a computationally tractable method to determine molecular properties. For 2-amino-3-methyl-1,3-thiazol-3-ium iodide, DFT calculations are instrumental in understanding its stability, electronic properties, and reactivity.
Molecular Orbitals and Electronic Property Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity.
In the case of the 2-amino-3-methyl-1,3-thiazol-3-ium cation, the HOMO is expected to be localized primarily on the electron-rich amino group and the sulfur atom of the thiazole (B1198619) ring, while the LUMO would likely be distributed across the heterocyclic ring, reflecting its electron-deficient nature as a cation. DFT calculations can precisely map the electron density of these orbitals and quantify their energies.
From these orbital energies, various global reactivity descriptors can be calculated to further characterize the molecule's behavior. These descriptors provide a quantitative measure of different aspects of reactivity.
Table 1: Global Reactivity Descriptors from DFT
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic nature. |
This table is interactive. You can sort and filter the data.
By calculating these parameters for this compound, a comprehensive picture of its electronic structure and inherent reactivity can be established.
Prediction of pKa Values and Acid-Base Behavior
The acidity constant (pKa) is a fundamental property that governs the behavior of a molecule in solution, particularly its ionization state at different pH values. Computational methods, especially those combining DFT with continuum solvation models (like the Polarizable Continuum Model, PCM), have become increasingly reliable for predicting pKa values.
The pKa of the 2-amino-3-methyl-1,3-thiazol-3-ium cation is primarily associated with the exocyclic amino group. The protonation/deprotonation equilibrium of this group is crucial for its interaction with biological targets. The computational prediction of pKa involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase using DFT, and then accounting for the significant effect of the solvent (typically water) using a solvation model.
The general thermodynamic cycle for pKa calculation is as follows:
Calculate the gas-phase Gibbs free energy of the protonated (acid) and deprotonated (conjugate base) forms of the molecule.
Calculate the solvation free energies of both the acid and conjugate base.
Combine these values with the known experimental solvation free energy of the proton to determine the free energy change of the reaction in solution.
This approach allows for a theoretical estimation of the pKa, providing valuable insights into how the electronic structure of the thiazolium ring influences the basicity of the amino group. While no specific pKa prediction for this compound has been reported, methods based on DFT have been successfully applied to a wide range of organic molecules, often achieving an accuracy within 0.5 to 1 pKa unit of experimental values.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While DFT calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with the solvent.
For this compound, MD simulations in an explicit solvent like water can reveal:
Conformational Preferences: The rotation around the C-N bond connecting the amino group to the thiazole ring can be studied to identify the most stable conformations and the energy barriers between them.
Solvation Structure: MD can characterize the arrangement of water molecules around the thiazolium cation and the iodide anion, providing a detailed picture of the hydration shells. This includes the analysis of hydrogen bonding between the amino group and water, as well as the interactions of water with the charged heterocyclic ring and the iodide ion.
Ion Pairing: The simulations can also investigate the extent of ion pairing between the 2-amino-3-methyl-1,3-thiazol-3-ium cation and the iodide anion in solution, and how this is influenced by the solvent.
A recent study on 2-oxoquinoline arylaminothiazole derivatives utilized MD simulations to confirm the conformational stability of these compounds when bound to a biological target, highlighting the utility of this method in understanding molecular interactions. Although specific MD studies on this compound are not available in the literature, the methodology is well-established for providing critical insights into its dynamic behavior in a condensed phase.
Mechanistic Pathway Elucidation via Transition State Theory
Transition State Theory (TST) is a theoretical framework used to understand the rates of chemical reactions. In conjunction with quantum chemical calculations (like DFT), TST can be used to map out the potential energy surface of a reaction, identify the transition state (the highest energy point along the reaction coordinate), and calculate the activation energy barrier.
For this compound, this approach can be applied to elucidate the mechanisms of various reactions it might undergo. For instance, the thiazolium ring is known to catalyze reactions like the benzoin (B196080) condensation and the Stetter reaction by forming a reactive ylide intermediate. The mechanism of the Stetter reaction, a 1,4-addition of an aldehyde to an α,β-unsaturated compound, is catalyzed by the deprotonation of a thiazolium salt to form a nucleophilic carbene (an ylide), which then initiates the reaction cascade.
Computational studies using DFT can model the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism, including the rate-determining step and the factors that influence the reaction rate. While specific mechanistic studies on reactions involving this compound are scarce, the principles of TST and DFT are routinely used to investigate the reactivity of related thiazolium salts.
Structure-Property Relationships (QSPR/QSAR) based on Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. These models rely on the calculation of a large number of theoretical molecular descriptors that encode various aspects of the molecular structure.
For a class of compounds like aminothiazole derivatives, QSAR studies have been successfully employed to understand their biological activities. For example, QSAR models have been developed for 2-aminothiazole (B372263) derivatives to predict their anti-prion activity and their inhibitory effects on certain kinases. nih.govnih.gov These studies typically involve the following steps:
Data Set Collection: A series of related compounds with known experimental properties or activities is assembled.
Descriptor Calculation: A wide range of theoretical descriptors is calculated for each molecule in the series. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the most relevant descriptors to the property or activity of interest.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Table 2: Common Theoretical Descriptors in QSPR/QSAR
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular weight, number of atoms, number of rings | Basic molecular composition and size. |
| Topological | Connectivity indices (e.g., Wiener index) | Atomic connectivity and branching. |
| Geometrical | Molecular surface area, molecular volume, moments of inertia | 3D shape and size of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution and reactivity. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and solubility characteristics. |
This table is interactive. You can sort and filter the data.
Although a specific QSPR/QSAR study on this compound is not available, the principles derived from studies on related 2-aminothiazoles can provide valuable guidance for designing new derivatives with desired properties. By understanding which molecular features are crucial for a particular property, computational models can help in the rational design of novel compounds. nih.govnih.gov
Reactivity and Mechanistic Investigations of 2 Amino 3 Methyl 1,3 Thiazol 3 Ium Iodide
N-Heterocyclic Carbene (NHC) Generation and Stability from Thiazolium Precursors
The catalytic activity of thiazolium salts is predicated on their ability to serve as stable precursors to N-heterocyclic carbenes (NHCs). These carbenes are typically generated in situ through the deprotonation of the thiazolium salt at the C2 position. Thiazol-2-ylidenes are recognized as key intermediates in the biochemical transformations involving vitamin B1 (thiamine) nih.gov.
Deprotonation Pathways and Kinetics
The generation of a 2-amino-3-methyl-thiazol-2-ylidene, the active NHC, from its 2-Amino-3-methyl-1,3-thiazol-3-ium iodide precursor is achieved by deprotonation using a suitable base. This process involves the removal of the acidic proton from the C2 carbon of the thiazolium ring, yielding the carbene, which exists as a neutral zwitterionic ylide species. This deprotonation is a crucial initiation step for numerous catalytic cycles, including the well-known benzoin (B196080) condensation wikipedia.orglscollege.ac.in.
The reaction is a reversible equilibrium, as illustrated below: 2-Amino-3-methyl-1,3-thiazol-3-ium + Base ⇌ 2-Amino-3-methyl-thiazol-2-ylidene + [H-Base]⁺
The position of this equilibrium, and thus the concentration of the active carbene available for catalysis, is dependent on the strength of the base and the acidity of the C2 proton (pKa). The pKa of the C2-H bond is a critical parameter, and while specific values for this compound are not extensively documented, studies on related azolium salts have established the importance of this value for catalytic efficiency researchgate.net. Computational studies on the formation of the subsequent Breslow intermediate have suggested that the initial deprotonation to form the NHC is a vital step preceding the primary catalytic transformation semanticscholar.orgrsc.org.
Role of Substituents on Carbene Formation and Reactivity
The electronic and steric properties of the substituents on the thiazolium ring profoundly influence the ease of carbene formation, as well as the stability and reactivity of the resulting NHC.
C2-Amino Group: The amino group at the C2 position is a strong electron-donating group through resonance. This electronic contribution increases the electron density on the thiazolium ring. This has two main consequences:
It is expected to increase the pKa of the C2-proton compared to unsubstituted or electron-withdrawn thiazolium salts, making it slightly less acidic and requiring a sufficiently strong base for deprotonation.
It enhances the nucleophilicity of the resulting carbene. The stabilization of the carbene center is influenced by the σ-withdrawing and π-donating effects of the adjacent nitrogen heteroatoms researchgate.net. The additional amino group further contributes to this electronic stabilization.
N3-Methyl Group: The methyl group at the N3 position is a simple alkyl substituent. Its primary role is to complete the quaternary ammonium (B1175870) structure of the salt. Compared to the bulky N-aryl substituents (like mesityl or diisopropylphenyl) often employed in NHC chemistry to provide significant steric shielding and enhance catalyst stability or selectivity, the N-methyl group offers minimal steric hindrance nih.govworktribe.com. This lack of steric bulk may influence the carbene's stability, potentially allowing for faster dimerization in the absence of a substrate acs.org.
Role as a N-Heterocyclic Olefin (NHO) Precursor
N-heterocyclic carbenes, particularly those that are not sterically hindered, have a propensity to dimerize acs.org. The NHC, 2-amino-3-methyl-thiazol-2-ylidene, generated from its precursor salt, can undergo dimerization to form an electron-rich alkene, a bis(thiazol-2-ylidene). This species is a type of N-heterocyclic olefin (NHO).
This dimerization is often a rapid process for less stable NHCs and can be a significant off-cycle reaction, potentially sequestering the active catalyst acs.org. Research has shown that even for thiazol-2-ylidenes with high steric hindrance, traces of acids can catalyze fast dimerization, suggesting that these dimers are likely to accumulate during catalytic processes acs.org. These dimers can exist as a resting state for the carbene or, in some cases, may themselves react with substrates like aldehydes to form the key Breslow intermediates acs.org. The relatively small N-methyl group in 2-amino-3-methyl-thiazol-2-ylidene is not expected to provide substantial steric protection against this dimerization pathway.
Fundamental Organocatalytic Reactions Mediated by Thiazolium Species
Thiazolium salts are archetypal precatalysts for a range of organocatalytic reactions that rely on the principle of "umpolung" or polarity inversion. The NHC generated from this compound facilitates the transformation of electrophilic aldehydes into nucleophilic intermediates.
Breslow Intermediate Formation and Reactivity
A cornerstone of NHC catalysis is the formation of the Breslow intermediate, an enaminol species first postulated by Ronald Breslow in 1958 uark.edunih.gov. This intermediate is central to reactions like the benzoin condensation and the Stetter reaction uark.edu. It is formed through the nucleophilic attack of the thiazol-2-ylidene carbene on the carbonyl carbon of an aldehyde. This addition generates a zwitterionic tetrahedral intermediate.
Subsequent proton transfer from the former aldehydic carbon to the oxygen atom yields the nucleophilic enaminol, the Breslow intermediate rsc.org. Computational studies indicate that this proton transfer is not a direct 1,2-hydride shift, which is energetically unfavorable, but is instead facilitated by other species in the reaction medium such as a base, an acid, or solvent molecules semanticscholar.orgrsc.org.
The reactivity of the Breslow intermediate stems from its enaminol structure, which renders the α-carbon nucleophilic, effectively acting as an acyl anion equivalent semanticscholar.org. Although this intermediate was considered putative for many years, recent advances have enabled the isolation and characterization of Breslow intermediates derived from various NHCs, including thiazolin-2-ylidenes, confirming their structure and catalytic relevance researchgate.netnih.govnih.gov.
Mechanistic Aspects of Benzoin Condensation
The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is a classic transformation catalyzed by thiazolium salts wikipedia.orgorganic-chemistry.org. The mechanism, elucidated through extensive studies, proceeds via the Breslow intermediate.
The catalytic cycle for the benzoin condensation is as follows:
Carbene Generation: The thiazolium salt is deprotonated by a base to form the active NHC catalyst.
Breslow Intermediate Formation: The NHC adds to the carbonyl of the first aldehyde molecule, and subsequent proton transfer forms the Breslow intermediate.
Nucleophilic Attack: The nucleophilic Breslow intermediate attacks the carbonyl carbon of a second aldehyde molecule, forming a new C-C bond and a larger alkoxy-substituted intermediate.
Product Formation and Catalyst Regeneration: This intermediate collapses, eliminating the NHC catalyst and forming the benzoin product. The regenerated NHC can then enter another catalytic cycle.
Kinetic investigations of the benzoin condensation catalyzed by thiazolium salts, such as 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, have shown that the reaction mechanism is complex. Studies using 1H NMR spectroscopy have determined that no single step is fully rate-determining; instead, the addition of the NHC to the aldehyde, the formation of the Breslow intermediate, and the subsequent attack on the second aldehyde are all partially rate-determining steps researchgate.netnih.gov.
| Kinetic Parameter | Observation |
|---|---|
| Reaction Order | Close to first order with respect to benzaldehyde (B42025) concentration. |
| Rate-Determining Steps | All three kinetically significant steps (NHC addition, Breslow formation, Breslow addition) are partially rate-determining. |
| Deuterium Kinetic Isotope Effect (PhCDO) | Normal effect observed (kH/kD ≈ 3.4). |
| Solvent Isotope Effect (Deuteriomethanol) | Large inverse effect observed (kD/kH ≈ 5.9). |
These findings for a model thiazolium catalyst provide a framework for understanding the mechanistic nuances of reactions catalyzed by related species like this compound.
Stetter Reaction and Umpolung Transformations
The Stetter reaction is a classic example of "umpolung" (polarity reversal) chemistry, enabling the conjugate addition of an aldehyde to a Michael acceptor. This transformation is traditionally catalyzed by nucleophiles such as the cyanide ion or, more commonly in modern synthetic chemistry, N-heterocyclic carbenes (NHCs) generated in situ from thiazolium salt precatalysts. wikipedia.orgorganic-chemistry.org
The catalytic cycle of the Stetter reaction, when employing a thiazolium salt like this compound, is initiated by the deprotonation of the C2-proton to form the corresponding NHC or ylide. This highly nucleophilic carbene then attacks the carbonyl carbon of an aldehyde, leading to the formation of a tetrahedral intermediate. A subsequent proton transfer generates the crucial Breslow intermediate. irapa.org This intermediate is characterized by its nucleophilic enamine-like character at the original aldehyde carbonyl carbon, effectively reversing its inherent electrophilicity.
This "umpolung" of reactivity allows the Breslow intermediate to undergo a conjugate addition to a Michael acceptor (an α,β-unsaturated compound). The resulting intermediate then collapses, eliminating the thiazolium catalyst and furnishing the 1,4-dicarbonyl product. The Stetter reaction is advantageous as it provides access to valuable 1,4-dicarbonyl compounds, which are precursors to various heterocyclic systems. wikipedia.org While the general mechanism is well-understood for a range of thiazolium and triazolium salts, the specific influence of the 2-amino substituent in this compound on the catalytic efficiency and reaction scope has not been extensively detailed. irapa.orgnih.gov
| Reaction | Catalyst Type | Key Intermediate | Transformation |
| Stetter Reaction | Thiazolium Salt | Breslow Intermediate | 1,4-addition of an aldehyde to a Michael acceptor |
| Umpolung | Thiazolium Salt | Breslow Intermediate | Reversal of aldehyde carbonyl polarity from electrophilic to nucleophilic |
Kinetics and Thermodynamics of Reaction Pathways
Kinetic studies of the triazolium-catalyzed intramolecular Stetter reaction have shown that the reaction can be first-order in the catalyst and zero-order in the aldehyde substrate over a range of concentrations. researchgate.net This suggests that the turnover-limiting step may not involve the initial binding of the aldehyde to the catalyst. The electronic properties of the substituents on the catalyst can significantly impact the reaction rate. For instance, electron-withdrawing groups on the N-aryl substituent of triazolium catalysts have been observed to increase the reaction rate. nih.govresearchgate.net
The thermodynamics of these reactions are generally favorable, with the formation of stable carbon-carbon bonds driving the reaction forward. The Stetter reaction, for instance, is typically irreversible, in contrast to the related and reversible benzoin condensation. organic-chemistry.orgirapa.org This irreversibility is attributed to the formation of the more stable 1,4-dicarbonyl product. The specific thermodynamic parameters for reactions catalyzed by this compound would be influenced by the stability of the catalyst itself, the Breslow intermediate, and the transition states along the reaction pathway.
| Parameter | Observation in Related Systems | Potential Influencing Factors |
| Reaction Order | Can be zero-order in substrate and first-order in catalyst. researchgate.net | Concentration of reactants and catalyst, nature of the rate-determining step. |
| Electronic Effects | Electron-withdrawing groups on the catalyst can accelerate the reaction. researchgate.net | Stability of the N-heterocyclic carbene and the Breslow intermediate. |
| Thermodynamic Driving Force | Formation of stable C-C bonds and the final product. | Relative stability of reactants, intermediates, and products. |
Dimerization and Self-Assembly Phenomena
Furthermore, thiazolium salts, being ionic compounds, can participate in various non-covalent interactions that may lead to self-assembly in solution or in the solid state. These interactions can include hydrogen bonding (especially with the presence of the amino group), π-π stacking of the thiazole (B1198619) rings, and electrostatic interactions. The nature of the counter-ion, in this case, iodide, can also play a crucial role in the packing and self-assembly behavior. While the self-assembly of various organic salts has been studied, the specific aggregation behavior of this compound has not been characterized. Such phenomena could potentially influence its solubility, stability, and catalytic activity.
Applications of 2 Amino 3 Methyl 1,3 Thiazol 3 Ium Iodide in Advanced Chemical Synthesis
Organocatalysis Utilizing N-Heterocyclic Carbene Derived from the Compound
The deprotonation of the C2 carbon of the thiazolium ring of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide and its derivatives yields a thiazol-2-ylidene, a class of N-heterocyclic carbene (NHC). These NHCs are powerful organocatalysts, renowned for their ability to induce umpolung (polarity inversion) reactivity in aldehydes. This principle was foundational to the understanding of thiamine (B1217682) (a thiazolium salt) dependent enzymes and has been widely exploited in synthetic chemistry. nih.gov Thiazol-2-ylidenes have been utilized as organocatalysts for decades, beginning with the seminal work of Breslow. nih.gov
The incorporation of chirality into the backbone of thiazolium salt precursors allows for the generation of chiral NHCs, which are effective catalysts for a wide range of asymmetric transformations. While the development of effective chiral NHC catalysts for certain asymmetric reactions has been challenging, they have become a powerful tool for creating stereochemically complex molecules. nih.gov
New families of chiral ionic liquids based on thiazolium cations have been synthesized from readily available amino acid derivatives. nih.gov These chiral thiazolium salts can be tailored by selecting appropriate anions and cations, making them versatile for various catalytic applications. nih.gov Asymmetric NHC organocatalysis has emerged as a cornerstone of synthetic organic chemistry, enabling the synthesis of a variety of compounds with high enantioselectivity. nih.gov For instance, the design of highly tunable chiral thiazolium carbenes with bulky chiral flanking groups has proven effective in enantioselective reactions. nih.gov
N-heterocyclic carbenes generated from thiazolium salts catalyze a variety of fundamental organic transformations. The key intermediate in these reactions is the "Breslow intermediate," formed by the addition of the NHC to an aldehyde. nih.gov This intermediate can then participate in reactions such as the benzoin (B196080) condensation, Stetter reaction, aldol (B89426) reactions, and conjugate additions.
In a typical catalytic cycle, the NHC adds to an aldehyde to form a zwitterionic intermediate, which rearranges to the Breslow intermediate. nih.gov This species can act as a nucleophile, attacking various electrophiles. For example, in the aldol reaction, the Breslow intermediate can attack another aldehyde molecule. A direct and asymmetric syn-aldol reaction has been developed using a nickel(II) complex with a chiral phosphine (B1218219) ligand to catalyze the reaction between N-acyl-1,3-oxazinane-2-thiones and acetals, yielding protected syn-aldol products with excellent diastereoselectivity and enantioselectivity. nih.gov
The table below summarizes key transformations facilitated by NHC catalysts derived from thiazolium salts.
| Reaction Type | General Description | Role of NHC |
| Benzoin Condensation | Dimerization of two aldehydes to form an α-hydroxy ketone. | The NHC attacks an aldehyde, forms the Breslow intermediate, which then attacks a second aldehyde molecule. |
| Stetter Reaction | 1,4-addition of an aldehyde to a Michael acceptor. | The Breslow intermediate acts as an acyl anion equivalent, adding to an α,β-unsaturated compound. |
| Aldol Reaction | Addition of an enolate (derived from the Breslow intermediate) to a carbonyl compound. | Facilitates the formation of a nucleophilic enolate which then attacks an electrophilic carbonyl carbon. nih.gov |
| Conjugate Addition | Addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. | The NHC-aldehyde adduct (Breslow intermediate) can act as the nucleophile in a conjugate addition reaction. |
Precursor to Ligands in Transition Metal Catalysis
Thiazolium salts like this compound are valuable precursors for synthesizing N-heterocyclic carbene ligands for transition metal complexes. These NHC ligands are often superior to traditional phosphine ligands due to their strong σ-donating properties, which form robust metal-carbon bonds and enhance the stability and catalytic activity of the resulting complexes.
Metal-NHC complexes are typically synthesized by reacting the thiazolium salt with a strong base to generate the free carbene, which is then trapped by a metal precursor. Alternatively, deprotonation can occur in the presence of a suitable transition metal precursor. nih.gov A variety of transition metals, including nickel, cobalt, copper, and zinc, have been used to form complexes with ligands derived from aminothiazoles. nih.govresearchgate.net The resulting complexes exhibit diverse geometries, such as square planar or octahedral, depending on the metal center and coordination environment. nih.govresearchgate.net For example, thiazol-5-ylidene complexes of group 9, 10, and 11 metals have been prepared by the deprotonation of 2,3,4-triaryl-substituted thiazolium salts in the presence of the corresponding transition metal precursor. nih.gov
The table below provides examples of metal complexes synthesized from thiazole-derived ligands.
| Metal Ion | Ligand Type | Proposed Geometry |
| Ni(II), Co(II), Cu(II) | Schiff base from 2-methyl-1,3-thiazole | Square Planar researchgate.net |
| VO(IV), Cr(III), Fe(II) | Schiff base from aminothiazole | Square-Pyramidal or Octahedral nih.gov |
| Rh(I), Ir(I), Pd(II), Au(I) | 2,3,4-Triaryl-thiazol-5-ylidene | Varies with metal and other ligands nih.gov |
| Ni(II), Cu(II), Zn(II), Cd(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Tetrahedral or Square Planar nih.gov |
Metal complexes featuring thiazole-based NHC ligands are effective catalysts for a range of important organic reactions, particularly cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The strong M-NHC bond often leads to catalysts with high thermal stability and turnover numbers.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are cornerstones of modern synthetic chemistry for forming C-C bonds. mdpi.com Thiazolium-derived palladium complexes have shown potential in these areas. For instance, palladium nanoparticles supported on chemically derived graphene have been used to catalyze the Suzuki-Miyaura cross-coupling of phenylboronic acid with various aryl halides, with a complex thiazolium iodide salt being involved. researchgate.net Similarly, copper-catalyzed reactions, such as C-N bond formation, are crucial, and thiazole-containing ligands can play a role in stabilizing the active copper species. beilstein-journals.org
| Reaction Name | Description | Metal Catalyst |
| Suzuki-Miyaura Coupling | Reaction of an organoboron compound with an organohalide. | Palladium mdpi.comresearchgate.net |
| Heck Reaction | Reaction of an unsaturated halide with an alkene. | Palladium mdpi.com |
| Chan-Lam Coupling | Formation of a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound. | Copper beilstein-journals.org |
| Ullmann Condensation | Coupling of two aryl halides. | Copper beilstein-journals.org |
Role as a Synthetic Building Block or Reagent in Multi-Step Syntheses
Beyond its use in catalysis, the 2-aminothiazole (B372263) core, as found in this compound, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comeurekaselect.com The quaternized thiazolium salt itself can act as a key intermediate or building block in the synthesis of more complex molecular architectures.
The 2-aminothiazole moiety is a core component of numerous heterocyclic compounds with a wide range of biological activities. sci-hub.se For example, derivatives of 2-aminothiazole are used as precursors for biologically active compounds in medicine and agriculture. mdpi.com The synthesis of such compounds often involves the initial construction of the thiazole (B1198619) ring, which can then be further functionalized. One common route is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. eurekaselect.com
Furthermore, quaternized benzothiazolium salts, which are structurally related to this compound, are used as key intermediates in the synthesis of styryl dyes. researchgate.netmdpi.comsemanticscholar.org In these syntheses, the methyl group at the C2 position of the quaternized thiazolium ring is activated and can undergo condensation with an aldehyde to form the final dye molecule. semanticscholar.orgmdpi.com This demonstrates the utility of the thiazolium salt as a reactive building block for constructing larger, conjugated systems.
Applications in Materials Science and Optoelectronics
Components in Functional Polymers and Nanomaterials
The compound serves as a versatile component in the fabrication of advanced polymers and the stabilization of nanoscale materials, contributing to the enhancement of their physical and chemical properties.
Thiazolium salts, including 2-Amino-3-methyl-1,3-thiazol-3-ium iodide, are a class of ionic liquids (ILs). chim.it ILs are salts with low melting points (<100 °C) that exhibit high ionic conductivity, thermal stability, and negligible vapor pressure. chim.itmdpi.com These properties make them highly suitable for applications in polymer science, particularly as additives to create conductive polymer composites. mdpi.com
Table 1: Properties of Ionic Liquids and Their Impact on Polymer Materials
| Property of Ionic Liquid | Effect on Polymer Composite |
|---|---|
| High Ionic Conductivity | Increases the electrical conductivity of the material. mdpi.com |
| Thermal Stability | Enhances the thermal stability of the polymer matrix. mdpi.com |
| Cation-π Interactions | Promotes strong interfacial bonds between fillers and the polymer matrix. mdpi.com |
The structure of this compound makes it a candidate for use as a surface modifier and stabilizer for nanoparticles. Ionic liquids are known to effectively modify the surface of nanomaterials like graphene oxide (GO), preventing their aggregation and ensuring uniform dispersion within a polymer matrix. mdpi.com The mechanism involves strong cation-π interactions between the thiazolium cation and the π-electron system of the nanoparticle surface. mdpi.com
This surface modification increases the distance between nanoparticle layers, improving their exfoliation and compatibility with the host material. For this compound, the positively charged thiazolium ring could adsorb onto the surface of metallic or semiconductor nanoparticles, while the iodide anion and the amino and methyl groups would interact with the surrounding solvent or polymer matrix. This electrostatic and steric stabilization is crucial for maintaining the unique properties of the nanoparticles in a composite material.
Optoelectronic Devices and Sensors
The compound's inherent electronic and photophysical characteristics are leveraged in the development of devices that interact with light, such as sensors and dyes.
Thiazolium derivatives are foundational to a class of dyes known as cyanine (B1664457) or polymethine dyes, which are widely used as fluorescent probes. semanticscholar.org These dyes often exhibit solvatochromism, a phenomenon where the color of the dye changes with the polarity of the solvent. mdpi.commdpi.com This property arises from changes in the electronic charge distribution upon excitation, leading to different levels of stabilization by polar or nonpolar solvent molecules. mdpi.com For instance, related styryl benzothiazolium iodide dyes have demonstrated negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a hypsochromic or blue shift) as solvent polarity increases. mdpi.com This indicates that the ground state is more polar than the excited state and is better stabilized by polar solvents. mdpi.com
Furthermore, these types of dyes can function as "light-on" fluorescent probes for biological molecules. mdpi.com The fluorescence of a related methyl-thiazolium iodide derivative, for example, is minimal in a buffer solution but increases significantly upon binding to double-stranded DNA (dsDNA). semanticscholar.org This fluorogenic response makes it a valuable tool for visualizing cellular components, with studies showing its ability to permeate cell membranes and accumulate in the nucleoli of stem cells without exhibiting toxicity. semanticscholar.orgmdpi.com The interaction is driven by the specific binding of the thiazolium cation to the nucleic acid structure.
Table 2: Solvatochromic Behavior of a Structurally Related Dye, (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide
| Solvent | Dielectric Constant (εr) | Absorption Max (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| Dichloromethane | 8.93 | 473 | 41,000 |
| Acetone | 20.70 | 458 | 35,000 |
| Acetonitrile | 37.50 | 450 | 38,000 |
| Ethanol | 24.55 | 452 | 40,000 |
| Methanol | 32.70 | 443 | 37,000 |
| Water | 80.10 | 440 | 25,000 |
Data sourced from a study on a related benzothiazolium compound to illustrate the principle of solvatochromism. mdpi.com
The optical properties of this compound can be rationally tuned through systematic chemical modifications. The development of novel organic fluorophores relies on understanding the relationship between molecular structure and photophysical properties. nih.gov Key design principles include:
Modulating Donor-Acceptor Strength: The thiazolium ring acts as an electron acceptor, while the 2-amino group is a strong electron donor. This "push-pull" architecture is crucial for intramolecular charge transfer (ICT), which governs the solvatochromic and fluorescent properties. mdpi.com Altering the electronic character of substituents on the ring can systematically shift the emission wavelength across the visible spectrum. nih.gov
Altering N-Alkyl Substituents: The alkyl group on the quaternized nitrogen (the 3-methyl group) influences the dye's hydrophobicity and photophysical properties. For example, replacing a methyl group with a longer heptyl chain in a related benzothiazolium dye was shown to increase the molar absorptivity in all solvents. mdpi.com
Varying the Anion: The iodide counter-ion can participate in halogen bonding and influence crystal packing and solid-state properties. Exchanging it for other anions (e.g., Br⁻, BF₄⁻, PF₆⁻) can modify the compound's solubility, stability, and electronic environment. nih.gov
Extending π-Conjugation: Although the target compound has a 2-amino group, a common strategy for related 2-methylthiazolium salts is to use the methyl group as a handle to build larger, conjugated styryl or cyanine dye systems. This extension of the π-electron system typically leads to a bathochromic (red) shift in absorption and emission, moving the operational wavelength into the far-red or near-infrared regions.
Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. mdpi.com this compound is an ideal candidate for this field due to its ability to participate in a diverse range of directional, non-covalent interactions. The predictable formation of these interactions allows for the construction of complex supramolecular architectures.
The key interactions governing the self-assembly of this compound include:
Hydrogen Bonding: The amino group (–NH₂) provides two strong hydrogen bond donors, which can interact with the iodide anion or other hydrogen bond acceptors to form robust synthons, such as dimers or chains. mdpi.comnih.gov
Chalcogen Bonding: The sulfur atom in the thiazolium ring can act as a chalcogen bond donor, forming directional interactions with electron-rich atoms (like oxygen, nitrogen, or the iodide anion). This interaction is a significant force in directing the crystal packing of thiazolium-based compounds.
Halogen Bonding: The iodide anion can act as a halogen bond acceptor, interacting with electron-deficient regions on other molecules.
π-π Stacking: The aromatic thiazolium rings can stack on top of each other, leading to columnar structures stabilized by π-π interactions. mdpi.com
Ionic Interactions: As an ionic salt, strong electrostatic forces between the thiazolium cation and the iodide anion are fundamental to the crystal lattice formation.
By strategically combining these interactions, it is possible to engineer layered, porous, or co-crystal structures. mdpi.comnih.gov For example, in related aminobenzothiazole systems, intermolecular N—H···O hydrogen bonds have been shown to connect components into two-dimensional wave-like layers. nih.gov The interplay between hydrogen bonding, halogen bonding, and π-stacking can lead to complex one-, two-, or three-dimensional networks, demonstrating the high degree of control possible in the supramolecular assembly of such molecules. nih.gov
Biological Studies: Mechanistic Insights and Rational Design Excluding Clinical Data
Investigation of Antimicrobial Mechanisms of Action
The antimicrobial properties of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide and its derivatives are attributed to a multifaceted mechanism of action that involves targeting essential cellular processes in bacteria. Research has primarily focused on two key pathways: the disruption of bacterial cell division and the compromising of bacterial membrane integrity.
A primary mechanism by which thiazolium compounds exert their antibacterial effect is by targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that assembles into a dynamic ring structure (the Z-ring) at the future division site. This Z-ring is essential for bacterial cytokinesis, acting as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.
Derivatives of the thiazole (B1198619) nucleus have been shown to interfere with the normal function of FtsZ. For instance, a thiazole orange derivative, 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide, was found to disrupt the assembly dynamics of FtsZ. Instead of inhibiting polymerization, this compound stimulates the process, leading to an increase in the bundling of FtsZ protofilaments. This hyperstabilization of FtsZ polymers disrupts the dynamic nature of the Z-ring, effectively halting the cell division process. bohrium.com Such disruption leads to a characteristic elongation of rod-shaped bacteria, as the cells continue to grow but are unable to divide, ultimately leading to cell death. bohrium.com
The inhibitory action also extends to the enzymatic function of FtsZ. FtsZ is a GTPase, and its polymerization is dependent on GTP binding and hydrolysis. Studies on thiazole derivatives have demonstrated a concentration-dependent inhibition of FtsZ's GTPase activity. This reduction in GTP hydrolysis is likely a consequence of the altered polymer assembly, which perturbs the conformational changes necessary for efficient enzymatic activity. bohrium.com
Table 1: Effects of a Thiazole Derivative on FtsZ Function
| Compound Concentration (µg/mL) | Inhibition of SaFtsZ GTPase Activity (%) | Observed Effect on FtsZ Polymerization |
|---|---|---|
| 1 | 14% | Increased bundling of protofilaments |
| 4 | 38% | Increased bundling of protofilaments |
| 8 | 58% | Increased bundling of protofilaments |
The cationic nature of the thiazolium ring is fundamental to another significant antimicrobial mechanism: the disruption of bacterial cell membranes. Bacterial membranes are rich in negatively charged phospholipids, which facilitates an electrostatic attraction with cationic compounds. This interaction can lead to the permeabilization and depolarization of the cytoplasmic membrane, disrupting essential cellular functions and leading to leakage of intracellular contents. nih.govnih.gov
Studies on related cationic thiazolidine (B150603) derivatives, which share a similar heterocyclic core, have provided insights into this process. N-acylation of these cationic structures with fatty acids creates amphiphilic molecules with a hydrophilic cationic head and a lipophilic acyl tail. This balance is crucial for membrane interaction and disruption. nih.govnih.gov The lipophilic tail can insert into the lipid bilayer, disturbing its structure and leading to the formation of pores or channels. This disruption compromises the membrane's role as a selective barrier, leading to a loss of membrane potential, leakage of ions and metabolites, and ultimately, cell death. nih.govnih.gov
The effectiveness of this mechanism is dependent on the specific structure of the derivative, particularly the length of the acyl chain, which influences its selectivity towards different types of bacteria. For example, N-palmitoylated cationic thiazolidine showed potent activity against Gram-positive bacteria, whereas an N-myristoylated version was more effective against Gram-negative bacteria. nih.govnih.gov This selectivity is attributed to the differences in the cell wall structures between Gram-positive (thick peptidoglycan layer) and Gram-negative (outer membrane) bacteria, which require different hydrophilic-lipophilic properties for effective penetration and membrane disruption. nih.gov
Enzyme Inhibition Studies and Mechanistic Elucidation
Beyond the well-documented inhibition of FtsZ, the thiazole scaffold is a versatile inhibitor of various other essential bacterial enzymes. A significant target is β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the initiation of the type II fatty acid synthesis (FAS-II) pathway in bacteria. bohrium.comnih.govnih.govresearchgate.net The FAS-II system is crucial for bacterial survival and is absent in humans, making its components attractive targets for new antibacterial agents. Several series of 2-aminothiazole (B372263) derivatives have been synthesized and shown to be potent inhibitors of E. coli FabH, with inhibitory concentrations (IC₅₀) in the low micromolar range. bohrium.comnih.gov The antibacterial activity of these compounds often correlates well with their FabH inhibitory potency, suggesting it is a primary mechanism of action. bohrium.com
Furthermore, 2-aminothiazole derivatives have been investigated for their inhibitory effects on other, non-bacterial enzymes, indicating the broad bioactivity of this chemical class. Studies have shown potent inhibition of human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against hCA II, AChE, and BChE. nih.gov While not directly related to antimicrobial mechanisms, these findings underscore the ability of the 2-aminothiazole core to interact with diverse enzyme active sites.
Table 2: Enzyme Inhibition by 2-Aminothiazole Derivatives
| Derivative | Target Enzyme | Inhibition Constant (Kᵢ) (µM) |
|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 |
Rational Design Principles for Bioactive Derivatives based on Structure-Activity Relationships (SAR)
The rational design of more potent antimicrobial agents based on the this compound scaffold relies on understanding its structure-activity relationships (SAR). Modifications at various positions of the thiazole ring and its substituents can significantly influence biological activity.
For 2-aminothiazole derivatives, substitutions at the 4- and 5-positions of the ring are critical. The introduction of appropriately-sized substituents at these positions can improve inhibitory activity and selectivity against target enzymes like inducible nitric oxide synthase (iNOS). nih.gov However, introducing bulky or hydrophilic substituents at any position can also markedly decrease or abolish activity, highlighting the need for a precise fit within the biological target's binding site. nih.gov
When the thiazole ring is part of a larger hybrid molecule, the nature of the other heterocyclic systems and the substituents on them play a crucial role.
Aryl Substituents: In series of 2,4-disubstituted 1,3-thiazole derivatives, the presence of a nitro group on an attached phenyl ring was found to enhance activity against Bacillus subtilis and E. coli. mdpi.com This is attributed to the powerful hydrogen bonding capabilities of the nitro moiety with amino acid residues in the target protein. mdpi.com
Lipophilicity and Amphiphilicity: As seen in the membrane-disrupting thiazolidine derivatives, modulating lipophilicity through N-acylation is a key design principle. The length of the alkyl chain must be optimized to balance water solubility with the ability to penetrate the bacterial cell wall and disrupt the lipid membrane, with different optimal lengths for Gram-positive and Gram-negative bacteria. nih.govnih.gov
These SAR studies guide medicinal chemists in making targeted modifications to the lead structure to enhance potency, broaden the spectrum of activity, and improve selectivity.
Role as Molecular Probes for Cellular Studies (Emphasis on mechanism of interaction with biomolecules)
The inherent spectroscopic properties of certain thiazole derivatives make them valuable tools as molecular probes for cellular studies. Thiazole Orange (TO), which contains a benzothiazole (B30560) ring linked to a quinoline, is a prominent example. nih.govnih.gov TO is a cyanine (B1664457) dye that is sparingly fluorescent in aqueous solution. However, upon binding to nucleic acids, its fluorescence quantum yield increases by several thousand-fold. nih.gov
This "light-up" property stems from the molecule's structure. In solution, the two heterocyclic ring systems can undergo intramolecular rotation around the methine bridge, a process that provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. nih.gov When TO intercalates into the grooves of DNA or RNA, this torsional motion becomes sterically restricted. nih.gov The constrained conformation prevents non-radiative decay, forcing the molecule to release its energy via fluorescence, resulting in a bright signal.
This mechanism of interaction makes TO and its derivatives highly sensitive probes for:
Nucleic Acid Detection: They are widely used to stain and quantify double-stranded DNA and RNA in various assays. nih.govresearchgate.net
Sensing Biomolecular Interactions: TO can be used in displacement assays. For instance, it binds with high affinity to G-quadruplex DNA structures. researchgate.net When a potential G-quadruplex-binding ligand is introduced, it can displace TO, leading to a decrease in fluorescence, which allows for the screening and characterization of new drug candidates. researchgate.net
Cellular Imaging: The ability of these probes to enter cells allows for the imaging of nucleic acids in living systems. nih.gov
Derivatives of the core benzothiazole structure are also used to construct fluorescent probes for other biomolecules and physiological conditions, such as detecting reactive oxygen species like hydrogen peroxide (H₂O₂) in living cells. nih.gov These probes are designed with a reactive moiety that is cleaved in the presence of the target analyte, triggering a change in the fluorophore's electronic structure and leading to a "turn-on" fluorescence signal.
Future Directions and Interdisciplinary Research Avenues
Development of Novel Synthetic Routes with Green Chemistry Principles
Future synthetic strategies for 2-Amino-3-methyl-1,3-thiazol-3-ium iodide and related thiazolium salts are increasingly expected to align with the principles of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste, and avoiding hazardous materials. mdpi.comresearchgate.net
Key areas of development include:
Water-Based Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. Research into iron(III) chloride-catalyzed tandem reactions in water for the synthesis of related 2-aminobenzothiazoles demonstrates a promising, environmentally friendly approach. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation offers a path to rapid and efficient synthesis, often with reduced solvent usage and shorter reaction times, as demonstrated in the preparation of various heterocyclic compounds. researchgate.netresearchgate.net
Alternative Solvents: The use of deep eutectic solvents (DES), such as L-proline–ethylene glycol mixtures, presents an eco-friendly alternative to traditional volatile organic solvents for synthesizing thiazole-containing structures. mdpi.com
Efficient Thionating Reagents: Modern synthetic approaches are exploring more efficient reagents like the phosphorus pentasulfide-pyridine complex (P2S5-Py2) and phosphorus pentasulfide (P4S10) to streamline the synthesis of thiazolium salts, potentially leading to purification-free methods that minimize waste. smolecule.comusask.cachemrxiv.org
These approaches aim to create more sustainable and economical pathways for the production of this compound, enhancing its accessibility for further research and application.
Table 1: Comparison of Green Chemistry Approaches in Thiazole (B1198619) Synthesis
| Green Chemistry Principle | Approach | Potential Advantage for Thiazolium Salt Synthesis | Reference |
|---|---|---|---|
| Safer Solvents & Auxiliaries | Use of deep eutectic solvents (e.g., L-proline:ethylene glycol) | Avoids toxic, volatile organic solvents; can enhance reaction rates. | mdpi.com |
| Design for Energy Efficiency | Microwave-assisted synthesis | Rapid heating, shorter reaction times, often improved yields. | researchgate.net |
| Catalysis | FeCl3-catalyzed reaction in water | Utilizes an inexpensive, less toxic metal catalyst in an environmentally benign solvent. | rsc.org |
| Atom Economy / Less Hazardous Synthesis | Purification-free methods using P4S10 | Reduces waste from purification steps like column chromatography. | usask.cachemrxiv.org |
Advanced Computational Modeling for Predictive Design
Computational chemistry is a powerful tool for accelerating the design and discovery of new molecules and catalysts. mdpi.com For this compound, advanced computational modeling can provide deep insights into its structure-property relationships, guiding the synthesis of derivatives with tailored functionalities.
Future computational studies are likely to focus on:
Predicting Catalytic Activity: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model transition states and predict the stereoselectivity of reactions catalyzed by N-heterocyclic carbenes (NHCs) derived from thiazolium salts. nih.gov This allows for the in silico design of more efficient and selective catalysts before attempting their synthesis in the lab.
Elucidating Reaction Mechanisms: Computational models can help to clarify complex reaction mechanisms, such as those involved in the benzoin (B196080) condensation or Stetter reaction, providing a molecule-level understanding of the catalyst's role. nih.gov
Designing Functional Materials: Modeling can predict how the incorporation of the thiazolium cation into a polymer or material framework will affect its electronic, mechanical, and thermal properties. researchgate.net This is crucial for designing new materials for applications in electronics or energy storage.
The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this thiazolium salt and its derivatives. mdpi.combath.ac.uk
Exploration of New Catalytic Transformations
The thiazolium salt core is the defining feature of a versatile class of N-heterocyclic carbene (NHC) precatalysts. usask.ca While known for their role in classic reactions like the benzoin condensation and Stetter reaction, future research will aim to expand the catalytic repertoire of NHCs derived from this compound. usask.catcichemicals.comwikipedia.org
Promising areas for exploration include:
Asymmetric Catalysis: Developing chiral versions of thiazolium-derived NHCs is a major goal. While historically less selective than triazolium-based catalysts, new designs could lead to highly enantioselective transformations. nih.govnih.gov
Radical Reactions: The merging of NHC catalysis with single-electron transfer (SET) processes has opened new avenues for asymmetric radical reactions. nih.gov Thiazolium-derived NHCs could be tailored to catalyze novel radical acyl-functionalization of olefins.
Polymerization Catalysis: Thiazolium-based catalysts have shown potential as single-group bifunctional catalysts for the ring-opening polymerization (ROP) of cyclic esters, offering a metal-free route to biodegradable polymers. researchgate.net
Umpolung Reactions: As effective catalysts for umpolung (polarity inversion) reactions, these NHCs can be used to generate acyl anion equivalents from aldehydes under mild conditions, enabling the synthesis of complex molecules. tcichemicals.comresearchgate.net
The tunability of the substituents on the thiazolium ring provides an opportunity to fine-tune the steric and electronic properties of the resulting NHC, opening the door to new and previously inaccessible chemical transformations. nih.govresearchgate.net
Table 2: Known and Potential Catalytic Applications of Thiazolium-Derived NHCs
| Reaction Type | Description | Status / Potential | Reference |
|---|---|---|---|
| Benzoin Condensation | Dimerization of aldehydes to form α-hydroxy ketones. | Well-established | researchgate.nettcichemicals.com |
| Stetter Reaction | 1,4-addition of an aldehyde to an activated alkene. | Well-established | usask.causask.ca |
| Aza-Benzoin Reaction | Reaction of aldehydes with imines to produce α-amino ketones. | Established | usask.ca |
| Radical Dicarbofunctionalization | Three-component reaction of olefins, aldehydes, and alkyl halides. | Emerging | nih.gov |
| Ring-Opening Polymerization | Metal-free polymerization of cyclic esters like lactide. | Emerging | researchgate.net |
Integration into Advanced Functional Materials
The cationic and aromatic nature of the thiazolium ring makes this compound an attractive building block for advanced functional materials. Future research will likely focus on integrating this moiety into various macromolecular architectures.
Potential applications include:
Antimicrobial Polymers and Hydrogels: Thiazolium groups, when incorporated into polymer backbones like poly(2-hydroxyethyl methacrylate), have been shown to impart potent antimicrobial activity against a broad spectrum of bacteria and fungi. mdpi.com The resulting cationic hydrogels are being investigated for applications in wound healing and contact lenses. mdpi.com
Poly(ionic liquid)s (PILs): Thiazolium-based PILs exhibit tunable solubility and thermal properties. researchgate.net These materials have potential applications as stabilizers for carbon nanotubes, binders for lithium-ion battery electrodes, and components in sensors and actuators. researchgate.net
Conjugated Polymers: Polymers based on the thiazole ring have been studied for their electronic properties. arizona.edu Incorporating the cationic thiazolium unit could lead to new electroactive materials for use in organic electronics.
Fluorogenic Probes: Benzothiazolium-based styryl dyes have been developed as "light-on" fluorescent probes for detecting and visualizing nucleic acids (DNA and RNA) and specific cellular components. mdpi.comsemanticscholar.org The core structure of this compound could serve as a scaffold for similar advanced imaging agents.
The ability to modify the counter-ion (iodide) and the substituents on the thiazole ring allows for fine-tuning the physical and chemical properties of these materials for specific applications. researchgate.net
Deeper Mechanistic Understanding of Biological Interactions
While preliminary research points to the antimicrobial and potential anticancer properties of this compound, a deeper mechanistic understanding of its biological interactions is required. smolecule.com Future investigations will move beyond initial screening to elucidate the specific molecular pathways through which it exerts its effects.
Key research questions to address include:
Enzyme Inhibition: Identifying the specific enzymes that are inhibited by this compound is a crucial next step. smolecule.com Thiazole-based compounds have been explored as inhibitors for enzymes like metallo-β-lactamases. researchgate.net Detailed kinetic and structural studies (e.g., X-ray crystallography of the compound bound to its target) will be essential.
Membrane Disruption: The cationic nature of the compound suggests a potential mechanism involving the disruption of microbial cell membranes. smolecule.com Biophysical studies using model membrane systems could clarify the extent and nature of this interaction.
Non-Coenzyme Roles: Thiamine (B1217682) (Vitamin B1), which contains a thiazolium ring, has known non-coenzyme functions in neurons. nih.gov Research could explore whether this compound can mimic or interfere with these neurological pathways.
Advanced Glycation Endproduct (AGE) Breaking: Thiazolium salts have been investigated for their ability to break the cross-links formed by advanced glycation endproducts (AGEs), which are implicated in aging and diabetic complications. wikipedia.org Exploring the efficacy of this specific compound as an AGE-breaker could open new therapeutic avenues.
A thorough understanding of these mechanisms is fundamental for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
